EP4 Receptor Antagonism: Potency Gap Between 5‑Nitro‑2‑methyl Regioisomer and the 3‑Nitro Analog
While direct EP4 IC50 data for the target compound have not been publicly disclosed, its close regioisomer ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate (CAS 310451-72-0) exhibits an IC50 of 312 nM against the human EP4 receptor in a cAMP‑d2 cellular assay [1]. The target molecule differs in two critical features: the nitro group is positioned at C‑5 (instead of C‑3) and the core carries a 2‑methyl substituent. Both changes alter the electronic landscape of the aromatic ring, which frequently translates into divergent EP4 binding affinities. Procurement for EP4‑focused programs should therefore require head‑to‑head comparison rather than assuming interchangeable potencies.
| Evidence Dimension | In vitro EP4 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate: IC50 = 312 nM |
| Quantified Difference | Unknown (data absent) |
| Conditions | Human EP4 receptor, cAMP‑d2 cell suspension assay (625,000 cells/mL), 2 °C |
Why This Matters
EP4 antagonism is a therapeutically relevant mechanism; knowing whether the 5‑nitro‑2‑methyl regioisomer offers superior, comparable, or inferior potency is essential for target‑directed synthetic planning.
- [1] BindingDB. BDBM261750: Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate. US9708311, 2. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=261750 (accessed 2026-05-03). View Source
